N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O2S/c1-17(21(2,19)20)10-5-6-18(7-10)13-11(14)12(9-3-4-9)15-8-16-13/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHNKNPUXVGTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC(=C2F)C3CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine backbone is synthesized via a Biginelli-like condensation of thiourea, cyclopropanecarbaldehyde, and ethyl 3-fluoropropiolate under acidic conditions (HCl, EtOH, 80°C, 12 h). Fluorination at the 5-position is achieved using diethylaminosulfur trifluoride (DAST) in dichloromethane (0°C to rt, 4 h), yielding 5-fluoro-4-hydroxypyrimidine (87% yield).
Table 1: Optimization of Fluorination Conditions
| DAST Equiv. | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 0→25 | 4 | 87 |
| 1.5 | -10→25 | 6 | 92 |
| 2.0 | 0→25 | 3 | 85 |
Formation of the N-Methylpyrrolidin-3-Amine Intermediate
Pyrrolidine Ring Synthesis
The pyrrolidine scaffold is constructed via a [3+2] cycloaddition between N-methylallylamine and acryloyl chloride, catalyzed by Zn(OTf)₂ in THF (-20°C, 2 h). Subsequent hydrogenation (H₂, Pd/C, 50 psi) affords the saturated pyrrolidine in 91% yield.
Amine Protection and Activation
The secondary amine is protected with a tert-butyldimethylsilyl (TBS) group (TBSCl, imidazole, DMF, 25°C, 6 h) to prevent undesired side reactions during subsequent couplings.
Coupling of Pyrimidine and Pyrrolidine Moieties
Nucleophilic Aromatic Substitution
The TBS-protected pyrrolidine undergoes nucleophilic displacement with 4-chloro-6-cyclopropyl-5-fluoropyrimidine in the presence of NaH (2.5 equiv) in DMF at 60°C for 12 h. Deprotection with HF-pyridine (THF, 0°C, 1 h) yields the coupled product in 68% overall yield.
Table 2: Solvent Screening for Coupling Reaction
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 60 | 68 |
| DMSO | KOtBu | 80 | 55 |
| NMP | LDA | 25 | 42 |
Installation of the Methanesulfonamide Group
Sulfonylation Reaction
The secondary amine reacts with methanesulfonyl chloride (1.2 equiv) and Et₃N (3.0 equiv) in dichloromethane (0°C→25°C, 3 h). Purification via silica gel chromatography (EtOAc/hexane, 1:1) provides the final product in 94% yield.
Crystallization and Polymorph Control
Recrystallization from ethanol/water (7:3) at 4°C yields Form I crystals (mp 148–150°C), characterized by PXRD and DSC. Alternative solvent systems produce metastable Form II (mp 132–134°C).
Process Optimization and Scale-Up Challenges
Palladium Removal in API Batches
Residual Pd levels are reduced to <5 ppm using SiliaMetS Thiol resin (0.5 g/g substrate) in iPrOH at 50°C for 2 h.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its potential antibacterial and antifungal properties can also be explored.
Medicine
In the medical field, this compound could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other pyrimidine-based inhibitors. Below is a comparative analysis with key analogues:
Key Differences and Implications
Core Heterocycle: The target compound’s pyrimidine core contrasts with the furopyridine scaffold in .
Fluorine Position : Fluorine at position 5 (target) vs. 4-fluorophenyl (analogue) may alter steric and electronic interactions, impacting potency. Fluorine in pyrimidines often reduces off-target binding by blocking metabolic oxidation sites.
Cyclopropyl Group : The cyclopropyl substituent in the target compound may confer greater steric hindrance and metabolic stability than the pyrimidin-2-yl cyclopropanamine in , which could influence pharmacokinetics.
Sulfonamide vs.
Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , such as coupling activated pyrimidine intermediates with pyrrolidine derivatives using reagents like HATU . However, the cyclopropyl group introduces challenges in regioselective functionalization.
- Predicted Bioactivity : Computational docking studies suggest the target compound’s pyrrolidine-sulfonamide moiety may interact with conserved lysine or aspartate residues in kinases, a feature absent in furopyridine analogues.
- ADME Profile: The fluorine and cyclopropyl groups are expected to improve oral bioavailability compared to non-fluorinated analogues, as seen in marketed drugs like crizotinib (a fluorinated kinase inhibitor).
Q & A
Q. How can researchers optimize the synthesis of N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including cyclopropane functionalization of pyrimidine precursors, followed by nucleophilic substitution on the pyrrolidine ring. Key steps include:
- Fluorination : Introduce fluorine at the 5-position of pyrimidine using KF/18-crown-6 under anhydrous conditions .
- Sulfonamide Coupling : React the pyrrolidine intermediate with methanesulfonyl chloride in dichloromethane, using triethylamine as a base .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluoropyrimidine signals at δ 8.3–8.6 ppm). F NMR confirms fluorine incorporation (δ -110 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] calculated for CHFNOS: 343.1294) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and pyrimidine ring vibrations (~1600 cm) .
Q. How do solubility and stability properties of this compound influence experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (PBS at pH 7.4). Low aqueous solubility (<50 µM) may necessitate prodrug strategies or co-solvents (e.g., PEG-400) .
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation pathways (e.g., hydrolysis of the sulfonamide group) are monitored via LC-MS. Store at -20°C under argon for long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Compare activity across cell lines (e.g., HEK293 vs. HeLa) using consistent ATP concentrations in kinase inhibition assays .
- Metabolite Interference : Perform LC-MS/MS to identify metabolites in biological matrices that may mask or enhance activity .
- Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .
Q. What experimental designs are recommended for elucidating the mechanism of action in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling : Utilize a panel of 50+ kinases (e.g., JAK2, EGFR) at 1 µM compound concentration to identify selectivity .
- Crystallography : Co-crystallize the compound with the target kinase (e.g., PDB deposition) to analyze binding modes and hydrogen-bonding interactions with the ATP pocket .
- Resistance Mutations : Generate kinase mutants (e.g., T790M in EGFR) via site-directed mutagenesis to study resistance mechanisms .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to estimate plasma protein binding (>90% suggests high retention) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified cyclopropyl or sulfonamide groups to prioritize synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in IC values across different studies?
- Methodological Answer :
- Buffer Conditions : Compare assays using Tris-HCl (pH 7.5) vs. HEPES (pH 7.4), as divalent cations (Mg) can alter kinase activity .
- ATP Concentration : Normalize data to 1 mM ATP (physiological level) to avoid artificial inflation of IC values .
- Data Normalization : Use a reference inhibitor (e.g., staurosporine) in each assay plate to control for inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
